molecular formula C18H16O4 B14909504 2-(4-methoxyphenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate

2-(4-methoxyphenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate

Cat. No.: B14909504
M. Wt: 296.3 g/mol
InChI Key: UULPKDQVOYQNKP-KPKJPENVSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate is an organic compound that belongs to the class of cinnamic acid esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate typically involves the esterification of cinnamic acid derivatives with appropriate alcohols. One common method involves the reaction of 2-methylcinnamic acid with 4-methoxyphenethyl alcohol in the presence of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride and a catalyst like 4-dimethylaminopyridine . The reaction is carried out at room temperature for a specified duration to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free reactions and microwave-assisted synthesis are explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 2-(4-Methoxyphenyl)-2-hydroxyethyl 3-phenylacrylate.

    Substitution: 4-Bromo-2-(4-methoxyphenyl)-2-oxoethyl 3-phenylacrylate.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate involves its interaction with specific molecular targets. For instance, its α-glucosidase inhibition activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of carbohydrates into glucose . This interaction is facilitated by the compound’s structural features, such as the methoxy and phenyl groups, which enhance its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and phenylacrylate moieties contribute to its versatility in various chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C18H16O4/c1-21-16-10-8-15(9-11-16)17(19)13-22-18(20)12-7-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-7+

InChI Key

UULPKDQVOYQNKP-KPKJPENVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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